molecular formula C20H14Cl2N4OS B378661 (Z)-N-(4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide CAS No. 342592-86-3

(Z)-N-(4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide

Cat. No.: B378661
CAS No.: 342592-86-3
M. Wt: 429.3g/mol
InChI Key: SFQSTNCBWQCZGI-RAXLEYEMSA-N
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Description

(Z)-N-(4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide is a useful research compound. Its molecular formula is C20H14Cl2N4OS and its molecular weight is 429.3g/mol. The purity is usually 95%.
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Biological Activity

(Z)-N-(4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide is a complex organic compound that incorporates a thiazole moiety, which is known for its diverse biological activities. This article examines the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure

The compound features a thiazole ring, a cyano group, and an acetamide group. The presence of the 2,4-dichlorophenyl substituent enhances its biological activity. The structural formula can be represented as follows:

C19H17Cl2N3OS\text{C}_{19}\text{H}_{17}\text{Cl}_2\text{N}_3\text{OS}

Antimicrobial Activity

Recent studies have demonstrated that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives related to the compound were tested against various bacterial and fungal strains:

Microorganism Activity MIC (μg/mL)
Staphylococcus aureusModerate activity100–400
Escherichia coliLower activity200–500
Candida albicansSignificant antifungal activity3.92–4.01 mM
Aspergillus nigerNotable antifungal activity4.01–4.23 mM

The thiazole derivatives displayed lower minimum inhibitory concentrations (MICs) compared to standard antibiotics, indicating their potential as antimicrobial agents .

Anticancer Activity

The thiazole scaffold has been associated with anticancer properties. The compound was evaluated for its cytotoxic effects on various cancer cell lines:

Cell Line IC50 (μg/mL)
HT29 (Colon cancer)<1.98
MCF7 (Breast cancer)<1.61
NCI-H522 (Lung cancer)<0.06

The structure-activity relationship (SAR) analysis indicates that the presence of electron-withdrawing groups such as chlorine enhances cytotoxicity against these cell lines .

The biological activities of thiazole derivatives are often attributed to their ability to interact with various biological targets:

  • Antimicrobial Mechanism : Thiazoles disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis.
  • Anticancer Mechanism : These compounds may induce apoptosis in cancer cells through the modulation of pathways involving Bcl-2 and caspases .

Case Studies

  • Antimicrobial Testing : A study evaluated several thiazole derivatives against Gram-positive and Gram-negative bacteria using both disc diffusion and broth microdilution methods, revealing promising results for compounds similar to this compound .
  • Cytotoxicity Assays : Another investigation focused on the anticancer effects of thiazole derivatives on multiple cell lines, demonstrating significant inhibition of cell proliferation at low concentrations .

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including those similar to (Z)-N-(4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide. Research indicates that compounds containing thiazole moieties exhibit significant activity against various bacterial strains and fungi. For instance:

  • In vitro Studies : Compounds derived from thiazoles have shown promising results against both Gram-positive and Gram-negative bacteria as well as fungi .
  • Mechanism of Action : The antimicrobial activity is often attributed to interference with microbial cell wall synthesis or disruption of metabolic pathways.

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines:

  • Cell Line Studies : Compounds similar to this structure have demonstrated cytotoxic effects against human breast adenocarcinoma (MCF7), with some derivatives exhibiting IC50 values indicating potent activity .
  • Molecular Docking Studies : Computational studies suggest that these compounds can effectively bind to specific cancer-related targets, enhancing their therapeutic efficacy .

Case Studies

StudyCompoundActivityFindings
1N-(4-bromophenyl)thiazol-2-yl derivativesAntimicrobialEffective against multiple bacterial strains; showed significant zone of inhibition .
2Thiazole-based acetylcholinesterase inhibitorsAnticancerInhibitory activity against AChE; potential for Alzheimer's disease treatment .
3Novel thiazole derivativesCytotoxicityExhibited significant cytotoxicity against MCF7 cells; molecular docking confirmed binding interactions .

Properties

IUPAC Name

N-[4-[[(Z)-2-cyano-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]ethenyl]amino]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N4OS/c1-12(27)25-16-5-3-15(4-6-16)24-10-13(9-23)20-26-19(11-28-20)17-7-2-14(21)8-18(17)22/h2-8,10-11,24H,1H3,(H,25,27)/b13-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFQSTNCBWQCZGI-RAXLEYEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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